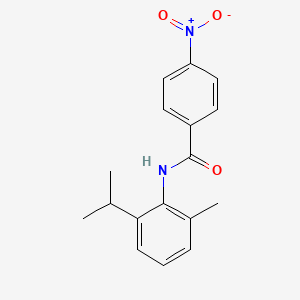![molecular formula C22H20N2O2S B5598362 2-{4-[(pyridin-2-ylthio)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5598362.png)
2-{4-[(pyridin-2-ylthio)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(pyridin-2-ylthio)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol, also known as PBIT, is a synthetic compound that has been studied for its potential use in various scientific research applications. PBIT is a member of the benzoylisoquinoline family and has a unique chemical structure that allows it to interact with biological systems in a specific way. In
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
One major area of research has focused on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. These compounds, including various analogs of tetrahydroisoquinoline, have been evaluated for their in vitro anticancer activity against several breast cancer cell lines. The modifications on the phenyl ring of the tetrahydroisoquinoline moiety have shown potent cytotoxicity, indicating their promise as safer anticancer drugs. The study by Redda, Gangapuram, and Ardley (2010) exemplifies this research direction, highlighting the synthesis of these compounds and their evaluation against cancer cell lines with promising results (Redda, Gangapuram, & Ardley, 2010).
Applications in Organic Light-Emitting Diodes (OLEDs)
Another research area involves the use of cyclometalated iridium(III) complexes, where 1-phenylisoquinoline acts as a ligand, in organic light-emitting diodes (OLEDs). These complexes have been shown to possess highly efficient red phosphorescence, making them suitable for application in OLED technology. The study by Tsuboyama et al. (2003) demonstrates the synthesis and luminescence properties of such complexes, providing insights into their potential use in high-efficiency OLED devices (Tsuboyama et al., 2003).
Synthesis of Novel Compounds with Biological Activities
Research has also focused on the synthesis of new compounds with potential biological activities, such as anticonvulsant and antibacterial effects. For example, novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and related compounds have been synthesized and evaluated for their anticonvulsant activity against N-methyl-D-aspartate (NMDA)-induced seizures in mice. Studies like the one conducted by Ohkubo et al. (1996) suggest that modifications of the tetrahydroisoquinoline and related scaffolds could lead to significant biological activities, including anticonvulsant effects (Ohkubo et al., 1996).
Eigenschaften
IUPAC Name |
(4-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-[4-(pyridin-2-ylsulfanylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c25-20-14-24(13-18-5-1-2-6-19(18)20)22(26)17-10-8-16(9-11-17)15-27-21-7-3-4-12-23-21/h1-12,20,25H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIKOBGRDQICMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1C(=O)C3=CC=C(C=C3)CSC4=CC=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[3-(2-methoxyphenyl)propanoyl]piperidine](/img/structure/B5598279.png)

![methyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5598294.png)
![9-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5598295.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5598297.png)
![7-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5598303.png)
![2-(4-chlorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5598309.png)
![3-ethyl-8-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598310.png)
![4-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5598316.png)


![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5598358.png)
![ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5598367.png)
![2-methyl-4-(4-{[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5598375.png)
